molecular formula C12H20O5 B13981717 Diethyl methyl(3-oxobutyl)propanedioate CAS No. 10433-88-2

Diethyl methyl(3-oxobutyl)propanedioate

Cat. No.: B13981717
CAS No.: 10433-88-2
M. Wt: 244.28 g/mol
InChI Key: KSWCYAJKDRMLKY-UHFFFAOYSA-N
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Description

Diethyl methyl(3-oxobutyl)propanedioate is an organic compound with the molecular formula C12H20O5 It is a derivative of diethyl malonate, where one of the hydrogen atoms on the methylene group is replaced by a methyl(3-oxobutyl) group

Preparation Methods

Synthetic Routes and Reaction Conditions

Diethyl methyl(3-oxobutyl)propanedioate can be synthesized through the alkylation of diethyl malonate. The process involves the following steps:

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale alkylation reactions using diethyl malonate and the appropriate alkyl halide. The reaction conditions are optimized to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Diethyl methyl(3-oxobutyl)propanedioate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Bases: Sodium ethoxide, potassium tert-butoxide.

    Alkyl Halides: Methyl(3-oxobutyl) bromide, ethyl iodide.

    Acids: Hydrochloric acid for hydrolysis reactions.

Major Products Formed

    Substituted Malonic Esters: Through alkylation.

    Carboxylic Acids: Through hydrolysis and decarboxylation.

Scientific Research Applications

Diethyl methyl(3-oxobutyl)propanedioate has several applications in scientific research:

Mechanism of Action

The mechanism of action of diethyl methyl(3-oxobutyl)propanedioate primarily involves its reactivity as an enolate ion. The enolate ion can undergo nucleophilic substitution reactions with electrophiles, leading to the formation of new carbon-carbon bonds. This reactivity is crucial for its role in organic synthesis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Diethyl methyl(3-oxobutyl)propanedioate is unique due to the presence of the methyl(3-oxobutyl) group, which provides additional reactivity and potential for further functionalization compared to its parent compound, diethyl malonate.

Properties

CAS No.

10433-88-2

Molecular Formula

C12H20O5

Molecular Weight

244.28 g/mol

IUPAC Name

diethyl 2-methyl-2-(3-oxobutyl)propanedioate

InChI

InChI=1S/C12H20O5/c1-5-16-10(14)12(4,8-7-9(3)13)11(15)17-6-2/h5-8H2,1-4H3

InChI Key

KSWCYAJKDRMLKY-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C)(CCC(=O)C)C(=O)OCC

Origin of Product

United States

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